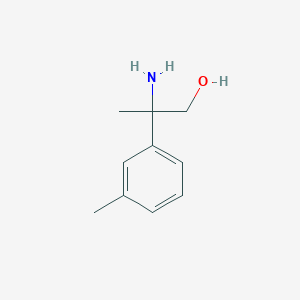
O-(Triisopropylsilyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Triisopropylsilyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. It is known for its unique properties and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Triisopropylsilyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with triisopropylsilyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
NH2OH+ClSi(CH(CH3)2)3→NHOSi(CH(CH3)2)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as electrodialysis and hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions
O-(Triisopropylsilyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetrachloroaurate (III) ion, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
O-(Triisopropylsilyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism by which O-(Triisopropylsilyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(Triisopropylsilyl)hydroxylamine hydrochloride is unique due to its triisopropylsilyl group, which provides steric hindrance and enhances its stability. This makes it a valuable reagent in reactions where other hydroxylamines may not be as effective .
Properties
Molecular Formula |
C9H24ClNOSi |
|---|---|
Molecular Weight |
225.83 g/mol |
IUPAC Name |
O-tri(propan-2-yl)silylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H23NOSi.ClH/c1-7(2)12(11-10,8(3)4)9(5)6;/h7-9H,10H2,1-6H3;1H |
InChI Key |
ZOWXXWWWVFEQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)









